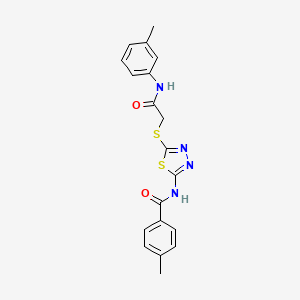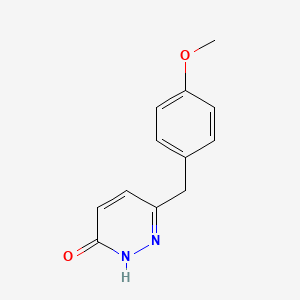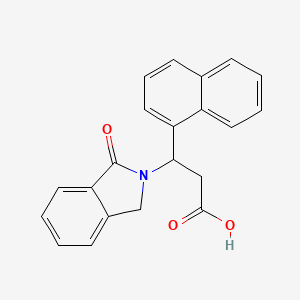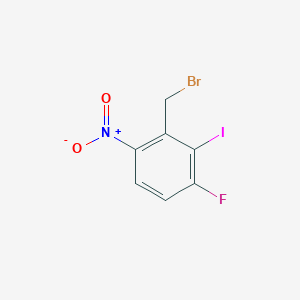
2,4-Difluoro-5-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Difluoro-5-propoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096331-67-6 . It has a molecular weight of 215.99 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BF2O3 . The structure includes a phenyl ring with two fluorine atoms and one propoxy group attached to it, along with a boronic acid group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.25±0.1 g/cm3 and a predicted boiling point of 344.9±52.0 °C .Applications De Recherche Scientifique
Lithium-Ion Batteries
Boronic acid derivatives, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored for their applications in lithium-ion batteries. These compounds act as bifunctional electrolyte additives, offering overcharge protection and enhancing the dissolution of LiF generated during battery operation. Their redox potential and ability to act as both redox shuttles and anion receptors highlight their potential to improve lithium-ion battery safety and efficiency (Chen & Amine, 2007).
Covalent Organic Frameworks (COFs)
Phenyl diboronic acid-based compounds have been utilized in the synthesis of covalent organic frameworks (COFs). These frameworks are characterized by their highly crystalline and porous structure, offering extensive applications in gas storage, separation, and catalysis. The boronic acid components play a crucial role in forming strong bonds that contribute to the COFs' rigidity and stability (Côté et al., 2005).
Fluorescence Probes for Reactive Oxygen Species (ROS)
Perfluorophenylboronic acids have been developed as fluorescence probes to detect reactive oxygen species (ROS) selectively. These compounds enable the synthesis of probes that can reliably differentiate between various ROS types, facilitating studies on the roles of ROS in biological and chemical applications. This specificity and ability to detect ROS without the need for transition metal catalysts underscore their utility in life science research (Setsukinai et al., 2003).
Organic Synthesis and Catalysis
Boronic acids, including phenylboronic and perfluorophenylboronic acids, have been widely applied in organic synthesis and catalysis. They catalyze various reactions, including Suzuki-Miyaura coupling, amidation, and glycosylation processes. These reactions are critical for synthesizing complex organic molecules, highlighting the versatility and utility of boronic acids in synthetic chemistry. The ability to catalyze reactions under mild conditions and the generation of water as the only byproduct in some reactions are particularly advantageous for green chemistry applications (Kinzel, Zhang, & Buchwald, 2010).
Environmental Monitoring and Analysis
Boronic acid-functionalized materials have been developed for environmental monitoring, particularly for the detection of fluoride ions. These materials can act as ionic gates in nanochannels, responding to fluoride concentration changes. This application is important for monitoring water quality and understanding the environmental impact of fluoride and other anions (Liu et al., 2014).
Propriétés
IUPAC Name |
(2,4-difluoro-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMXVYPDDTXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)


![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)

![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)